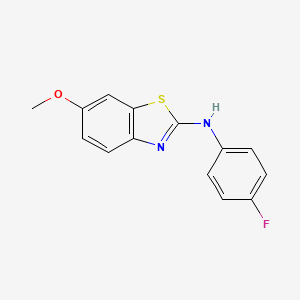

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring which is a type of heterocyclic compound . The benzothiazole ring is substituted with a methoxy group at the 6th position and an amine group at the 2nd position. The amine group is further substituted with a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a methoxy group, an amine group, and a fluorophenyl group . The exact structure would need to be confirmed using spectroscopic methods, including IR and NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely include formation of the benzothiazole ring and subsequent functionalization to introduce the methoxy and fluorophenyl groups. The exact reactions would depend on the specific synthetic route used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

Synthesis and Fluorescence Studies

The compound has been used in the synthesis and fluorescence studies of fluorophenyl methoxy substituted nickel phthalocyanine . The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra . The fluorescent properties of the compound in different solvents were also explained .

Flame Retardancy and Dielectric Properties

A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin . The resulting thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% .

Antibacterial and Antifungal Activities

Some derivatives of N-(4-fluorophenyl)piperidin-4-amine have been synthesized and screened for their antibacterial and antifungal activities. This research is crucial in the field of medicinal chemistry, exploring the potential of these compounds as antimicrobial agents.

Mitochondrial Dysfunction Studies

Respiration Studies

It is also used in respiration studies.

Reactive Oxygen Species Measurements

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1) .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit the sirtuin1 enzyme (sirt1), which plays a crucial role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Biochemical Pathways

Given its potential inhibition of sirt1, it could impact pathways related to cellular aging, transcription, apoptosis, inflammation, and stress resistance .

Pharmacokinetics

Similar compounds have been found to inhibit tubulin polymerization, which could potentially affect their distribution and metabolism .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

properties

IUPAC Name |

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQKOVWHSWGBKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)

![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)

![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)